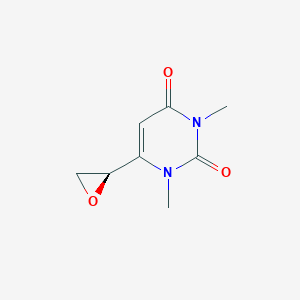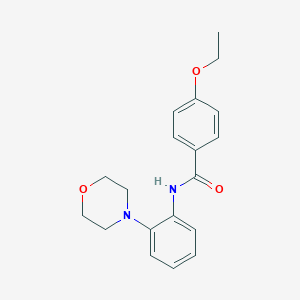![molecular formula C19H22N2O3S B238441 2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PBT2, and has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of PBT2 is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. These metal ions are known to play a role in the formation of toxic protein aggregates in the brain, and by chelating them, PBT2 may be able to prevent or reduce the accumulation of these aggregates.
Effets Biochimiques Et Physiologiques
PBT2 has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include the ability to reduce the levels of toxic protein aggregates in the brain, improve cognitive function, and reduce inflammation. PBT2 has also been shown to have antioxidant properties, which may help to protect the brain from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PBT2 for lab experiments is its ability to target metal ions such as copper and zinc, which are known to play a role in a number of neurodegenerative diseases. PBT2 is also relatively easy to synthesize, which makes it a convenient compound for use in research. However, one limitation of PBT2 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness in specific contexts.
Orientations Futures
There are a number of potential future directions for research on PBT2. One area of interest is the development of more effective therapeutic agents based on the structure of PBT2. Another area of interest is the exploration of the potential applications of PBT2 in other areas of scientific research, such as cancer treatment or drug delivery. Finally, further research is needed to fully understand the mechanism of action of PBT2 and how it can be optimized for use in specific contexts.
Méthodes De Synthèse
The synthesis of PBT2 is a complex process that involves multiple steps. One common method for synthesizing this compound involves the reaction of 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide to form PBT2.
Applications De Recherche Scientifique
PBT2 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. PBT2 has been shown to have a number of beneficial effects in preclinical studies, including the ability to reduce the accumulation of toxic proteins in the brain and improve cognitive function.
Propriétés
Nom du produit |
2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Formule moléculaire |
C19H22N2O3S |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2-[(3-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-2-10-24-13-7-5-6-12(11-13)18(23)21-19-16(17(20)22)14-8-3-4-9-15(14)25-19/h5-7,11H,2-4,8-10H2,1H3,(H2,20,22)(H,21,23) |
Clé InChI |
FFISCRYLBBMRDL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)


![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)


![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
